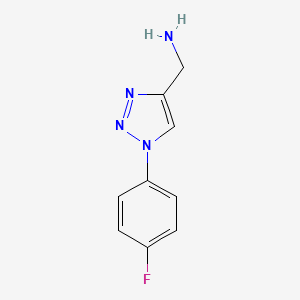

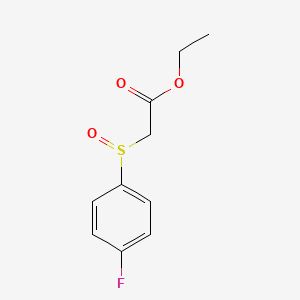

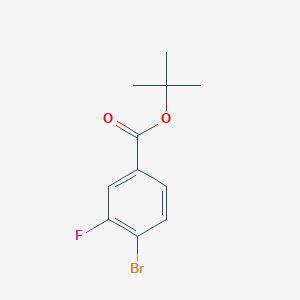

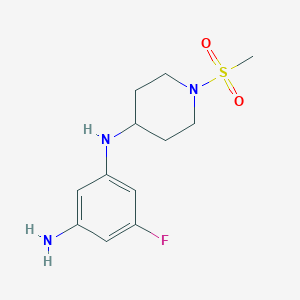

(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine

Overview

Description

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) presented an orally active neurokinin-1 receptor antagonist, highlighting its potential in clinical applications for emesis and depression. The compound, formulated with a water solubility of over 100 mg/mL, demonstrated efficacy in preclinical tests relevant to these conditions (Harrison et al., 2001).

Molecular Synthesis and Structural Characterization

Younas, Hallaoui, and Anouar (2014) synthesized a structurally similar compound involving 1H-1,2,3-triazole, focusing on its NMR spectroscopy, elemental analysis, and MS data. This research contributes to understanding the compound's molecular structure and potential applications in various fields (Younas, Hallaoui, & Anouar, 2014).

Antimicrobial Activity

Nagamani et al. (2018) explored the antimicrobial properties of novel 1H-1,2,3-triazole derivatives. Their research focused on the synthesis of these compounds and evaluating their effectiveness against various microbial strains. Such studies are pivotal in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Crystallographic Analysis

Gonzaga et al. (2016) analyzed the crystal structures of 1H-1,2,3-triazole compounds, including a variant with 4-fluorophenyl. Their study offers insights into the molecular geometry and interactions of these compounds, which is critical for understanding their pharmacological and chemical properties (Gonzaga et al., 2016).

Antioxidant Properties

Hadjipavlou-Litina et al. (2022) investigated the antioxidant capacity of 1,2,3-triazole-containing nitrones. Their study reveals significant findings about the potential use of these compounds in combating oxidative stress-related conditions (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).

Application in Organic Synthesis

Sole et al. (2019) synthesized novel ruthenium complexes using 1,2,3-triazole-based ligands. These complexes exhibited excellent activity in hydrogenation reactions, highlighting the utility of such compounds in catalytic processes and organic synthesis (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).

Future Directions

The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, and there is ongoing research into the development of new 1,2,3-triazole derivatives with potential biological activity . This compound could potentially be of interest in this context, but without more specific information, it’s not possible to provide detailed future directions.

properties

IUPAC Name |

[1-(4-fluorophenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAULDHLEZUWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)